![molecular formula C7H8N2O3 B1393271 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid CAS No. 1173003-61-6](/img/structure/B1393271.png)
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole fused with an oxazine ring and a carboxylic acid substituent at the 3-position. This scaffold is valued in medicinal chemistry for its versatility in targeting inflammatory and autoimmune pathways, particularly as a precursor for NLRP3 inhibitors . It is commercially available (CAS: 1173003-61-6) at 95% purity, priced at €379/50mg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with oxirane compounds, followed by carboxylation. The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Biological Activities
Research has demonstrated that 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid exhibits several promising biological activities:
-
Anticancer Activity :
- Several studies have reported that derivatives of this compound demonstrate significant antitumor activity against various cancer cell lines. For instance, compounds derived from pyrazolo[3,4-d][1,3]oxazines have shown potent inhibitory effects on MCF-7 human breast adenocarcinoma cells with varying IC50 values indicating their effectiveness as anticancer agents .
- NLRP3 Inhibition :
-
Phosphodiesterase Inhibition :
- Compounds derived from this oxazine structure have been explored for their ability to inhibit phosphodiesterase 4B (PDE4B), which is implicated in various inflammatory conditions. This suggests potential applications in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-d][1,3]oxazines, researchers synthesized several derivatives and tested them against MCF-7 cells. One derivative demonstrated an IC50 value of 11 µM, indicating strong anticancer activity compared to other tested compounds .
Case Study 2: NLRP3 Inflammasome Inhibition
A series of compounds based on the oxazine scaffold were evaluated for their ability to inhibit the NLRP3 inflammasome. The lead compound GDC-2394 was advanced into safety studies after showing promising results in vitro and in vivo. However, renal toxicity was observed due to compound precipitation, leading to further modifications aimed at enhancing solubility .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate intracellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Notes:
- The 3-carboxylic acid variant (main compound) exhibits moderate solubility due to its polar group, while the 2-carboxylic acid isomer (C7H8N2O3) is less polar .
- 6,6-Dimethyl substitution increases lipophilicity, enhancing membrane permeability but risking precipitation-related toxicity .
- Ethyl ester derivatives serve as prodrugs, improving bioavailability .
Key Findings :
- The dimethyl variant requires optimized cyclization conditions to avoid byproducts .
- Ethyl esters (e.g., CAS 153597-59-2) are critical intermediates but require stringent purification .
Key Insights :
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo derivatives characterized by a fused oxazine ring. Its molecular formula is with a molecular weight of approximately 136.14 g/mol. The structure features a carboxylic acid functional group that may play a crucial role in its biological activity.
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic AMP (cAMP) within cells. By inhibiting this enzyme, the compound can enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of immune functions .
2. Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that PDE4B inhibitors can reduce inflammation in various animal models. The enhanced cAMP levels contribute to the suppression of pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds in this class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
- Antitumor Activity : Preliminary studies indicate that 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine derivatives exhibit cytotoxic effects against certain cancer cell lines. This is attributed to their ability to induce apoptosis through cAMP-mediated pathways .
Data Tables
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of asthma, administration of this compound resulted in significant reductions in airway hyperresponsiveness and eosinophilic inflammation. The results highlighted its potential as a therapeutic agent for respiratory diseases characterized by inflammation.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective properties of this compound involved cultured neuronal cells exposed to oxidative stress. Treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls, suggesting its potential utility in neurodegenerative conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with precursor synthesis (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) via established protocols .
- Step 2 : Cyclization in aqueous-alcoholic media using inorganic/organic bases (e.g., NaOH, morpholine) to form the oxazine core .
- Optimization : Adjust solvent ratios (e.g., water:ethanol 1:1), temperature (heating for 2 hours), and stoichiometry (1:1 acid-to-base ratio) to improve yield .
- Validation : Confirm purity via HPLC-MS (>97%) and structural integrity via ¹H NMR (e.g., characteristic pyrazole proton signals at δ 6.2–6.5 ppm) .
Q. How are structural and purity analyses conducted for this compound and its salts?
- Analytical Workflow :
- ¹H NMR : Assign signals for pyrazole (δ 6.2–6.5 ppm) and oxazine (δ 4.1–4.3 ppm for CH₂ groups) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to confirm purity (>97%) and detect byproducts .
Q. What physicochemical properties (e.g., solubility, lipophilicity) are critical for preclinical evaluation?
- Key Parameters :
- Lipophilicity : Calculated logP values (SwissADME) to assess membrane permeability; derivatives with logP <3 are prioritized for oral bioavailability .
- Solubility : Test in PBS (pH 7.4) and simulated gastric fluid; poor solubility (<50 µg/mL) may require salt formation (e.g., sodium or potassium salts) .
- Thermal Stability : DSC/TGA to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
Advanced Research Questions
Q. How do computational ADME studies guide the prioritization of derivatives for biological testing?
- In Silico Strategy :
- SwissADME : Predict drug-likeness via parameters like topological polar surface area (TPSA <90 Ų) and bioavailability score (>0.5) .
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D9 using docking simulations (e.g., AutoDock Vina) to minimize off-target effects .
- Contradictions : Discrepancies between predicted vs. experimental solubility require validation via shake-flask assays at multiple pH levels .
Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?
- Case Study :
- Issue : A sodium salt derivative shows higher in vitro COX-2 inhibition (IC₅₀ = 0.8 µM) than its free acid (IC₅₀ = 2.5 µM) despite similar logP values .
- Resolution : Investigate ionization state (pH-dependent solubility) and protein binding (SPR assays) to explain enhanced target engagement .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity, monitored via SAR studies .
Q. How can regioselectivity challenges in pyrazole-oxazine ring functionalization be addressed?
- Synthetic Solutions :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive NH sites during alkylation/arylation .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-6 aryl substitutions (e.g., 4-chlorophenyl, 4-methoxyphenyl) .
- Monitoring : Track regiochemistry via ¹³C NMR (distinct carbonyl signals at δ 165–170 ppm) .
Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory or kinase-inhibitory potential?
- Biological Models :
- In Vitro : COX-2 inhibition assays (human recombinant enzyme), kinase profiling (e.g., JAK2, EGFR at 1–10 µM concentrations) .
- In Vivo : Murine carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) with celecoxib as a reference .
- Contradictions : Discrepant IC₅₀ values across species (e.g., human vs. murine COX-2) require species-specific enzyme sourcing .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARVLEBTOMBFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680465 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173003-61-6 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173003-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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